REACTION_CXSMILES
|
[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1Cl.[C:10]([Mg]Cl)([CH3:13])([CH3:12])[CH3:11].[NH4+].[Cl-]>C1COCC1.[Cu]I>[C:10]([C:2]1[N:4]=[C:5]([Cl:6])[N:7]=[C:8]([Cl:9])[N:1]=1)([CH3:13])([CH3:12])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
CuI
|
Quantity
|
0.22 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
tert-butylmagnesium chloride
|
Quantity
|
25.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction to room temperature
|
Type
|
EXTRACTION
|
Details
|
Extracted mixture with CH2Cl2 (4×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Washed organic layer with water (35 mL) and saturated NaCl (35 mL) then dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purified the product
|
Type
|
FILTRATION
|
Details
|
by filtration through a pad of silica gel eluting with CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NC(=NC(=N1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |